Heptadeca-1,4,7,10,13,16-hexaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-1,4,7,10,13,16-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-1,4,7,10,13,16-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Heptadeca-1,4,7,10,13,16-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe for studying biological systems and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of heptadeca-1,4,7,10,13,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its polyene structure allows it to interact with biological membranes and proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Heptadeca-1,4,7,10,13,16-hexaene can be compared with other similar macrocyclic compounds, such as:
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: Known for its ability to form stable complexes with metal ions.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Used as a phase-transfer catalyst and in the synthesis of various organic compounds.
1,4,7,10,13,16-Hexathiacyclooctadecane: Known for its sulfur-containing macrocyclic structure and applications in coordination chemistry.
This compound stands out due to its unique polyene structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Properties
CAS No. |
104932-56-1 |
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Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
heptadeca-1,4,7,10,13,16-hexaene |
InChI |
InChI=1S/C17H24/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17H2 |
InChI Key |
IKYLKLWAKBKAEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC=CCC=CCC=CCC=C |
Origin of Product |
United States |
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